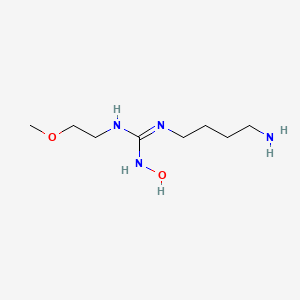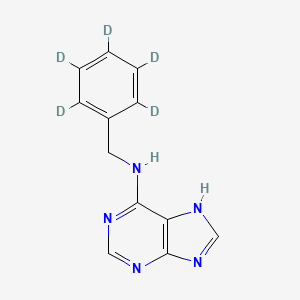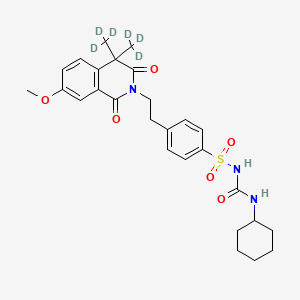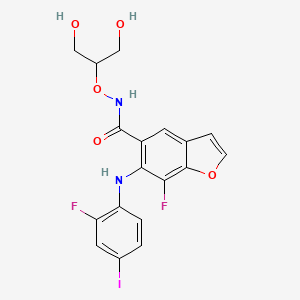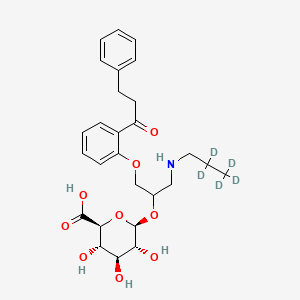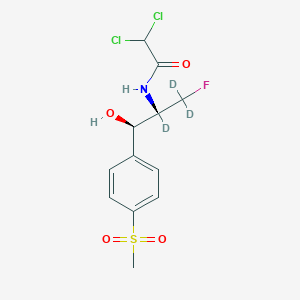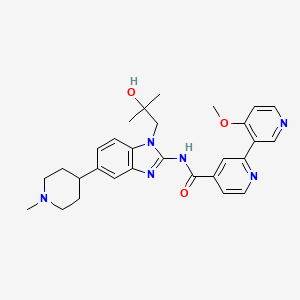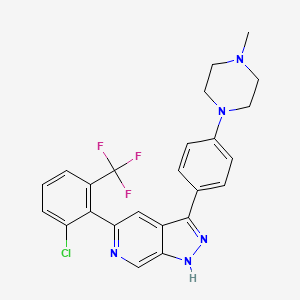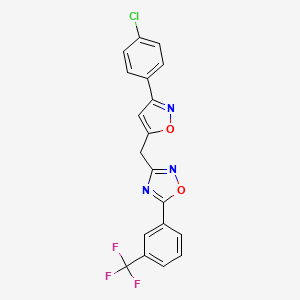![molecular formula C20H11Br2N3O3S B12421786 N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a chromenone, a thiazole, and a carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 7-bromo-4-oxochromen-3-carbaldehyde with 4-(3-bromophenyl)-1,3-thiazole-2-carboxamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-oxochromen-3-yl derivatives: Compounds with similar chromenone structures.
4-(3-bromophenyl)-1,3-thiazole derivatives: Compounds with similar thiazole structures.
Carboxamide derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is unique due to the combination of its functional groups, which may result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H11Br2N3O3S |
|---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C20H11Br2N3O3S/c21-13-3-1-2-11(6-13)16-10-29-20(24-16)19(27)25-23-8-12-9-28-17-7-14(22)4-5-15(17)18(12)26/h1-10H,(H,25,27)/b23-8+ |
InChI Key |
JMZDKGKOHZGMIC-LIMNOBDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)N/N=C/C3=COC4=C(C3=O)C=CC(=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)NN=CC3=COC4=C(C3=O)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


